Home > Products > Screening Compounds P41162 > Carboxypeptidase G2 (CPG2) Inhibitor
Carboxypeptidase G2 (CPG2) Inhibitor - 192203-60-4

Carboxypeptidase G2 (CPG2) Inhibitor

Catalog Number: EVT-253742
CAS Number: 192203-60-4
Molecular Formula: C13H15NO6S
Molecular Weight: 313.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carboxypeptidase G2 (CPG2) Inhibitor is a novel Carboxypeptidase G2 (CPG2) Inhibitor, Antitumor agents.
Classification

Carboxypeptidase G2 belongs to the class of zinc-dependent metalloendopeptidases. It is classified under the Enzyme Commission number EC 3.4.17.11, which categorizes it as a carboxypeptidase that cleaves peptide bonds at the carboxyl-terminal end of proteins and peptides. The inhibitor is typically studied in the context of its biochemical interactions and potential therapeutic applications.

Synthesis Analysis

The synthesis of Carboxypeptidase G2 Inhibitor often involves biochemical techniques such as recombinant DNA technology. A common method includes:

  1. Gene Cloning: The gene encoding Carboxypeptidase G2 is cloned into expression vectors, typically using Escherichia coli as a host.
  2. Expression: The cloned gene is expressed under controlled conditions, often utilizing isopropyl-β-d-thiogalactopyranoside to induce protein expression.
  3. Purification: The enzyme is purified using affinity chromatography techniques that exploit its unique binding properties.

For example, one study described the use of NdeI and NotI restriction enzymes for cloning specific sequences into plasmids, followed by transformation into competent bacterial cells for protein expression . The purification process may involve multiple steps including ion exchange and gel filtration chromatography.

Molecular Structure Analysis

The molecular structure of Carboxypeptidase G2 has been extensively characterized through techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy. Key features include:

  • Zinc Binding Site: The enzyme contains a zinc ion at its active site, essential for its catalytic function.
  • Peptide Backbone: The structure reveals a typical fold for carboxypeptidases, with specific domains responsible for substrate binding and catalysis.
  • Active Site Configuration: Studies have shown that the active site architecture allows for substrate specificity and catalytic efficiency .

The molecular weight of Carboxypeptidase G2 is approximately 37 kDa, and its structure has been modeled to predict interactions with potential inhibitors.

Chemical Reactions Analysis

Carboxypeptidase G2 catalyzes the hydrolysis of peptide bonds at the carboxyl-terminal end of proteins and peptides. The primary reaction can be summarized as follows:

Peptide+H2OShorter Peptide+Amino Acid\text{Peptide}+\text{H}_2\text{O}\rightarrow \text{Shorter Peptide}+\text{Amino Acid}

Inhibition studies have explored various chemical compounds that can bind to the active site or allosteric sites on Carboxypeptidase G2, thereby reducing its activity. For instance, thiocarbamate derivatives have been synthesized as potent inhibitors .

Mechanism of Action

The mechanism of action for Carboxypeptidase G2 involves:

  1. Substrate Binding: The substrate binds to the active site where the zinc ion facilitates the cleavage of peptide bonds.
  2. Catalysis: Water molecules are activated by the zinc ion to hydrolyze peptide bonds effectively.
  3. Product Release: The resulting shorter peptides or free amino acids are released from the enzyme.

Inhibitors typically function by mimicking substrates or binding at the active site, thereby preventing substrate access and reducing enzymatic activity .

Physical and Chemical Properties Analysis

The physical properties of Carboxypeptidase G2 include:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Exhibits stability across a range of temperatures but may denature at extreme conditions.

Chemical properties include:

  • pH Optimum: The enzyme operates optimally at a neutral pH (around 7.5).
  • Thermal Stability: Studies indicate that while CPG2 retains activity at elevated temperatures, prolonged exposure can lead to denaturation .
Applications

Carboxypeptidase G2 Inhibitor has several significant applications in biotechnology and medicine:

  1. Cancer Therapy: It is utilized in antibody-directed enzyme prodrug therapy (ADEPT), where it activates prodrugs selectively in tumor environments.
  2. Methotrexate Toxicity Treatment: Approved by regulatory agencies for treating methotrexate toxicity in patients undergoing chemotherapy.
  3. Research Tool: Used in biochemical assays to study proteolytic processes and enzyme kinetics.

Recent advancements include engineering variants with improved properties for enhanced therapeutic efficacy .

Introduction to Carboxypeptidase G2 (CPG2) and Its Inhibitors in Therapeutic Contexts

Role of CPG2 in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Cancer Treatment Paradigms

ADEPT represents a two-stage strategy to enhance chemotherapy specificity. In stage one, CPG2 is conjugated to a tumor-targeting moiety (e.g., an antibody or peptide) and administered systemically. After localization to the tumor and clearance from circulation, a non-toxic prodrug is administered (stage two). Tumor-resident CPG2 then cleaves the prodrug, releasing a potent cytotoxic agent locally. This approach confines drug activation to malignant tissue, sparing healthy cells.

  • CPG2 as the Activating Enzyme: CPG2 is clinically favored for ADEPT due to its high catalytic efficiency, absence in human proteomes (preventing endogenous activation), and versatility in activating diverse prodrugs. Its well-characterized structure—a dimeric 83.6 kDa protein with two zinc ions per subunit essential for catalytic activity—facilitates engineering for improved tumor targeting [2] [10]. Clinically licensed recombinant CPG2(26-415) (Voraxaze®) is used for MTX detoxification, validating its enzymatic robustness [1] [4]. In ADEPT, CPG2 activates prodrugs like CMDA and ZD2767P, releasing potent DNA-crosslinking nitrogen mustards (e.g., ZD2767D) [6] [9].

  • Targeting Strategies and Challenges: CPG2 is typically conjugated to monoclonal antibodies (mAbs) or peptides recognizing tumor-associated antigens (e.g., carcinoembryonic antigen - CEA).

  • Antibody Conjugates: Early ADEPT employed CPG2 linked to anti-CEA F(ab')₂ fragments. While preclinical models showed tumor regression, clinical translation faced hurdles: low tumor-to-blood ratios (median 0.4), immunogenicity (anti-CPG2 antibodies in 25/26 patients), and significant loss of specific activity (from ~460 U/mg for free CPG2 to 80 U/mg for F(ab')₂ conjugates) necessitating higher conjugate doses [1] [6] [9].
  • Peptide-Directed Innovation: To overcome mAb limitations, peptide-directed CPG2 emerged. A novel fusion protein (CPG2-p700) links CPG2 to p700, a 16-amino acid peptide derived from human TIMP-3. p700 binds receptors (VEGFR1-3, FGFR1-4, PDGFRα) overexpressed on tumor vasculature and cancer cells. CPG2-p700 retains catalytic activity and shows a 100-fold increased affinity for VEGFR2 compared to CPG2 alone, enabling rapid tumor targeting and clearance, potentially reducing immunogenicity [10].
  • Ultrasound Enhancement: A novel paradigm (ZD2767P-CPG2-US) uses ultrasound to dynamically modulate CPG2 activity and enhance prodrug/active drug uptake into tumor cells. Ultrasound increases intracellular ZD2767D levels (Cₘₐₓ, AUCₗₐₛₜ) and residence time (MRTₗₐₛₜ), synergistically enhancing cytotoxicity, particularly against chemoresistant cancers [6].

Table 1: CPG2 Conjugates in Targeted Therapy Approaches

Conjugate TypeExampleSpecific Activity (U/mg)Key FeaturesMajor Challenges
Antibody FragmentA5B7 F(ab')₂-CPG280 [1] [6]Targets CEA; demonstrated tumor regressions in xenografts [9]Low tumor:blood ratio (0.4); High immunogenicity (96% ADA); Activity loss ~83%
Peptide FusionCPG2-p700 ([Gly₄Ser]₄ linker)Comparable to CPG2 [10]Multi-receptor targeting (VEGFRs, FGFRs, PDGFRα); 100x ↑ VEGFR2 affinity; Human-derived peptideIn vivo efficacy data pending; Optimization of fusion pharmacokinetics required
Ultrasound ModulationFree CPG2 + ZD2767P + USN/A↑ Intratumoral drug activation; ↑ Intracellular drug influx; Overcomes resistanceRequires precise spatiotemporal control; Technical complexity of delivery/application
  • Critical Limitations Necessitating Control: Despite its promise, ADEPT faces challenges demanding CPG2 inhibition:
  • Immunogenicity: Conjugates provoke anti-CPG2 and anti-carrier (antibody/peptide) antibodies, potentially neutralizing activity and limiting repeated cycles essential for therapeutic efficacy [1] [6] [10].
  • Pharmacokinetic Mismatch: CPG2 conjugates have long plasma half-lives (hours; e.g., ~3-5h for antibody conjugates [1] [4]), while prodrugs like ZD2767P are rapidly eliminated (t₁/₂ ~10 min [6]). This creates a narrow therapeutic window: delaying prodrug administration until circulating CPG2 clears risks insufficient tumor exposure, but premature administration causes systemic activation and toxicity. Free CPG2 persisting in circulation is the primary culprit for off-target activation [1] [4] [6].

Mechanistic Rationale for CPG2 Inhibition in Modulating Prodrug Activation

The central rationale for CPG2 inhibitors is to eliminate residual circulating enzyme activity before prodrug administration, confining activation strictly to the tumor-localized CPG2-conjugate. This requires inhibitors that rapidly and potently block the CPG2 active site without interfering with tumor-targeted enzyme function.

  • Catalytic Site Characterization: CPG2 is a dimer with two independent active sites (>60 Å apart). Each active site contains two zinc ions (3.2 Å apart) coordinated by histidine and carboxylate residues essential for catalysis. The catalytic domain (residues 23-213, 326-415) binds substrates like MTX (Kₘ ~8 µM) and cleaves the C-terminal glutamate via nucleophilic hydrolysis [1] [2] [3]. Site-directed mutagenesis revealed residues beyond the immediate zinc coordination sphere (K208, S210, T357) are crucial for activity, likely involved in substrate binding or transition state stabilization [3]. Understanding this architecture is vital for rational inhibitor design.

  • Inhibitor Design Strategies: Ideal CPG2 inhibitors are low molecular weight, potent, reversible (to allow eventual enzyme clearance), and incorporate clearance-tagging moieties (e.g., galactose for hepatic uptake).

  • Transition State Analogs & Substrate Mimetics: Early approaches used phosphonamidate transition state analogs to generate catalytic antibodies ("abzymes") with CPG2-like activity, though with lower efficiency (kcat ~1.88 min⁻¹ vs CPG2's ~32 s⁻¹ for mustards) [2]. Direct CPG2 inhibitors often mimic the glutamic acid moiety and the scissile bond geometry. For example, compound HY-70003 (CAS 192203-60-4, C₁₃H₁₅NO₆S, MW 313.33) features a glutamic acid backbone linked to a benzyloxycarbonyl-like group via a thiocarbamate bond, acting as a competitive inhibitor [5] [8].
  • Balancing Affinity and Clearance: Modern designs incorporate motifs like galactose alongside the inhibitory pharmacophore. This bifunctionality aims to simultaneously block CPG2 activity and target the inhibited complex to the liver for rapid clearance, minimizing the time between inhibitor and prodrug administration [3].
  • Characterization Techniques: Inhibitor efficacy is validated using:
  • Kinetic Assays: Measuring Kᵢ (inhibition constant) and mode (competitive, non-competitive) using purified CPG2 and chromogenic/fluorogenic substrates (e.g., MTX hydrolysis monitoring absorbance decrease at 320 nm) [1] [3].
  • Biophysical Methods: Saturation Transfer Difference (STD) NMR confirms direct binding and identifies inhibitor epitopes interacting with CPG2 [3].
  • Functional Cellular Assays: Assessing the inhibitor's ability to prevent prodrug activation by free CPG2 in serum, thereby protecting non-target cells from cytotoxicity [3] [10].

Properties

CAS Number

192203-60-4

Product Name

Carboxypeptidase G2 (CPG2) Inhibitor

IUPAC Name

(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

InChI

InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1

InChI Key

OBCGYIKABKFIQB-JTQLQIEISA-N

SMILES

COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O

Synonyms

(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid

Canonical SMILES

COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

COC1=CC=C(C=C1)SC(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.